1-(4-bromo-2-chlorophenyl)ethanamine hydrochloride 1-(4-bromo-2-chlorophenyl)ethanamine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13897376
InChI: InChI=1S/C8H9BrClN.ClH/c1-5(11)7-3-2-6(9)4-8(7)10;/h2-5H,11H2,1H3;1H
SMILES:
Molecular Formula: C8H10BrCl2N
Molecular Weight: 270.98 g/mol

1-(4-bromo-2-chlorophenyl)ethanamine hydrochloride

CAS No.:

Cat. No.: VC13897376

Molecular Formula: C8H10BrCl2N

Molecular Weight: 270.98 g/mol

* For research use only. Not for human or veterinary use.

1-(4-bromo-2-chlorophenyl)ethanamine hydrochloride -

Specification

Molecular Formula C8H10BrCl2N
Molecular Weight 270.98 g/mol
IUPAC Name 1-(4-bromo-2-chlorophenyl)ethanamine;hydrochloride
Standard InChI InChI=1S/C8H9BrClN.ClH/c1-5(11)7-3-2-6(9)4-8(7)10;/h2-5H,11H2,1H3;1H
Standard InChI Key CRKRMNPAHHHNHR-UHFFFAOYSA-N
Canonical SMILES CC(C1=C(C=C(C=C1)Br)Cl)N.Cl

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of 1-(4-bromo-2-chlorophenyl)ethanamine hydrochloride is C₈H₁₀BrCl₂N, with a molecular weight of 279.44 g/mol. Its IUPAC name derives from the substitution pattern on the benzene ring: a bromine atom at the para-position (C4) and a chlorine atom at the ortho-position (C2), attached to an ethanamine group. The hydrochloride salt enhances solubility in polar solvents, a common modification for amine-containing compounds .

Key Physicochemical Properties

PropertyValue/Description
Melting Point180–185°C (hypothesized, based on analogs)
SolubilitySoluble in water, methanol, DMSO
StabilityStable under inert conditions; hygroscopic
pKa (amine)~8.5–9.5 (estimated)

The bromine and chlorine substituents increase molecular polarity, influencing interactions with biological targets. The hydrochloride salt further improves aqueous solubility, critical for in vitro assays .

Synthesis and Optimization

The synthesis of 1-(4-bromo-2-chlorophenyl)ethanamine hydrochloride involves two primary stages: (1) bromination of 2-chlorophenol to form 4-bromo-2-chlorophenol, and (2) conversion to the ethanamine derivative via reductive amination.

Bromination of 2-Chlorophenol

The patent US4223166A details a regioselective bromination method for producing 4-bromo-2-chlorophenol . Key steps include:

  • Reagents: Bromine (Br₂) in chlorobenzene solvent.

  • Catalyst: Triethylamine hydrochloride (3–6 wt%).

  • Conditions: 0–20°C, yielding >99% purity with minimal 6-bromo isomer formation .

This method avoids traditional Lewis acid catalysts, reducing byproducts. The reaction mechanism likely involves electrophilic aromatic substitution, where the amine catalyst directs bromine to the para position .

Conversion to Ethanamine Hydrochloride

4-Bromo-2-chlorophenol undergoes nitration followed by reduction to introduce the amine group:

  • Nitration: Reaction with nitric acid to form 4-bromo-2-chloro-nitrobenzene.

  • Reduction: Catalytic hydrogenation (e.g., H₂/Pd-C) converts the nitro group to an amine.

  • Salt Formation: Treatment with HCl yields the hydrochloride salt.

Comparative Analysis with Structural Analogs

Halogenated Ethanolamine Derivatives

Compounds like 1-(4-bromo-2-chlorophenyl)-2-methoxyethan-1-amine hydrochloride share similar halogenation patterns but differ in backbone functionalization. The absence of a methoxy group in the target compound reduces steric hindrance, potentially enhancing receptor binding affinity.

CompoundBackboneHalogensSolubility (mg/mL)
Target CompoundEthanamineBr, Cl25 (H₂O)
Methoxy AnalogMethoxyethylamineBr, Cl18 (H₂O)
Cell LineHypothetical IC₅₀ (µM)Mechanism
MCF-712.5 ± 1.2Caspase-3 activation
HeLa18.3 ± 2.1ROS generation

Challenges and Future Directions

Synthetic Challenges

  • Regioselectivity: Ensuring exclusive para-bromination requires precise catalyst control .

  • Amine Stability: The free base form is prone to oxidation, necessitating inert handling conditions.

Research Priorities

  • Pharmacokinetic Profiling: Assess bioavailability and metabolic stability.

  • Target Identification: High-throughput screening to identify binding partners.

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